molecular formula C9H13ClFN B3215050 N-(2-Fluorobenzyl)ethanamine hydrochloride CAS No. 1158378-87-0

N-(2-Fluorobenzyl)ethanamine hydrochloride

Cat. No. B3215050
CAS RN: 1158378-87-0
M. Wt: 189.66 g/mol
InChI Key: NOSHQFUAAGVHAD-UHFFFAOYSA-N
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Description

N-(2-Fluorobenzyl)ethanamine hydrochloride is a chemical compound with the CAS Number: 1158378-87-0 . It is available for purchase from various chemical suppliers .


Molecular Structure Analysis

The molecular weight of this compound is 189.66 . The InChI Code and InChI Key are used to represent the structure of the molecule .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 189.66 .

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(2-Fluorobenzyl)ethanamine hydrochloride is its ease of synthesis and availability. This compound can be synthesized using simple and inexpensive reagents, making it a cost-effective starting material for the synthesis of novel compounds. However, this compound is a relatively new compound, and its pharmacological properties have not been fully characterized. Therefore, further studies are needed to fully understand its potential applications and limitations.

Future Directions

There are several future directions for research on N-(2-Fluorobenzyl)ethanamine hydrochloride. One area of interest is the synthesis of novel derivatives of this compound that have potential therapeutic applications. Another area of interest is the characterization of the pharmacological properties of this compound and its derivatives. Further studies are also needed to fully understand the mechanism of action of this compound and its potential interactions with other receptors in the brain. Overall, this compound has significant potential for further research and development in the field of scientific research.

Scientific Research Applications

N-(2-Fluorobenzyl)ethanamine hydrochloride has been studied extensively for its potential applications in various fields of scientific research. One of the main areas of interest is its use as a precursor for the synthesis of novel compounds that have potential therapeutic applications. This compound can be used as a starting material for the synthesis of various derivatives that can be tested for their pharmacological activities.

Biochemical Analysis

Biochemical Properties

N-(2-Fluorobenzyl)ethanamine hydrochloride is known to interact with a variety of enzymes, proteins, and other biomolecules. For instance, it has been found to be metabolized by cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) enzymes . The nature of these interactions involves various biochemical reactions such as hydroxylation, O-demethylation, bis-O-demethylation, N-debenzylation, glucuronidation, sulfation, and acetylation .

Cellular Effects

The effects of this compound on cells are largely determined by its interactions with various biomolecules. It can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression. It can inhibit or activate enzymes, leading to alterations in cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as CYP1A1, CYP1A2, CYP2B6, CYP2C9, CYP2C19, CYP2D6, CYP2J2, CYP3A4, and UGT2B7 . These interactions can affect metabolic flux or metabolite levels.

properties

IUPAC Name

N-[(2-fluorophenyl)methyl]ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FN.ClH/c1-2-11-7-8-5-3-4-6-9(8)10;/h3-6,11H,2,7H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOSHQFUAAGVHAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1=CC=CC=C1F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.